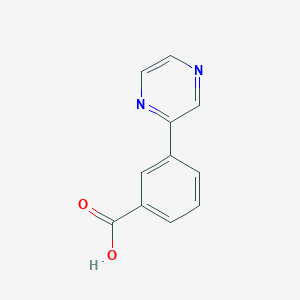
2-吡嗪基苯甲酸
描述
3-(Pyrazin-2-yl)benzoic acid is an organic compound with the molecular formula C11H8N2O2 It is a derivative of benzoic acid where a pyrazine ring is attached to the benzene ring at the 2-position
科学研究应用
3-(Pyrazin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
作用机制
Target of Action
It has been used in the synthesis of various organic molecules and studied for potential applications in medicine, biochemistry, and pharmacology .
Mode of Action
It is a synthetic compound that has been studied for its potential applications in various scientific fields .
Result of Action
It is known that the compound has been used in the synthesis of various organic molecules and studied for potential applications in medicine, biochemistry, and pharmacology .
Action Environment
It is known that the compound should be stored at room temperature, protected from light and moisture .
生化分析
Biochemical Properties
3-(Pyrazin-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of various organic molecules. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of coordination polymers, where it interacts with metal ions such as copper, zinc, lead, and nickel . These interactions often involve coordination bonds between the metal ions and the nitrogen atoms in the pyrazine ring, as well as the carboxyl group of the benzoic acid moiety. These interactions can lead to the formation of complex three-dimensional structures with unique properties.
Cellular Effects
The effects of 3-(Pyrazin-2-yl)benzoic acid on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the development of luminescent sensors for detecting metal ions such as copper, cobalt, and iron . These sensors can influence cellular processes by altering the availability of these essential metal ions, thereby affecting cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of action of 3-(Pyrazin-2-yl)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form coordination complexes with metal ions, which can then interact with various enzymes and proteins . These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing biochemical pathways and cellular processes. Additionally, the binding of 3-(Pyrazin-2-yl)benzoic acid to metal ions can affect the expression of genes involved in metal ion homeostasis and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyrazin-2-yl)benzoic acid can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits high thermal stability and can maintain its luminescent properties in various solvents . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have indicated that 3-(Pyrazin-2-yl)benzoic acid can have sustained effects on cellular function, particularly in the context of metal ion sensing and regulation.
Dosage Effects in Animal Models
The effects of 3-(Pyrazin-2-yl)benzoic acid vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . At high doses, 3-(Pyrazin-2-yl)benzoic acid can exhibit toxic or adverse effects, such as disrupting metal ion homeostasis and causing oxidative stress. These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
3-(Pyrazin-2-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it has been shown to inhibit pim kinases, which play a key role in the regulation of signaling pathways, including proliferation, migration, and metabolism . By inhibiting these kinases, 3-(Pyrazin-2-yl)benzoic acid can affect metabolic flux and metabolite levels, thereby influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 3-(Pyrazin-2-yl)benzoic acid within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . The localization and accumulation of 3-(Pyrazin-2-yl)benzoic acid can be influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment.
Subcellular Localization
The subcellular localization of 3-(Pyrazin-2-yl)benzoic acid can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of 3-(Pyrazin-2-yl)benzoic acid can determine its interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrazin-2-yl)benzoic acid typically involves the coupling of a pyrazine derivative with a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyrazine with a halogenated benzoic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of 3-(Pyrazin-2-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3-(Pyrazin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones or carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of 3-(Pyrazin-2-yl)benzoic acid.
相似化合物的比较
4-(Pyrazin-2-yl)benzoic acid: Similar structure but with the pyrazine ring attached at the 4-position.
3-(Pyridin-2-yl)benzoic acid: Similar structure with a pyridine ring instead of a pyrazine ring.
3-(Pyrazin-2-yl)phenylacetic acid: Similar structure with an acetic acid group instead of a benzoic acid group.
Uniqueness: 3-(Pyrazin-2-yl)benzoic acid is unique due to the specific positioning of the pyrazine ring, which can influence its chemical reactivity and biological activity. The presence of the pyrazine ring can enhance its ability to participate in coordination chemistry and form stable complexes with metal ions .
属性
IUPAC Name |
3-pyrazin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEYELBTYMODMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624691 | |
| Record name | 3-(Pyrazin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856905-13-0 | |
| Record name | 3-(Pyrazin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


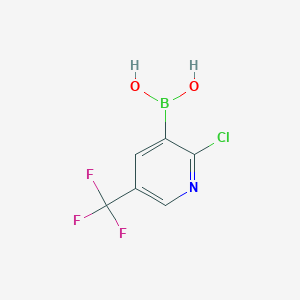
![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)
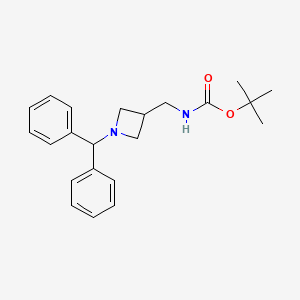
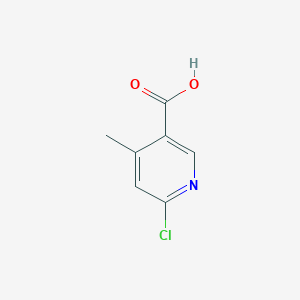

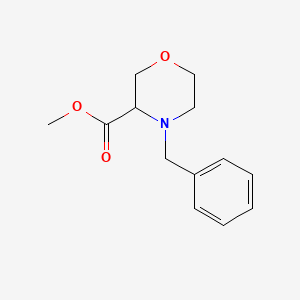
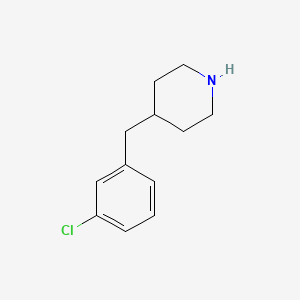
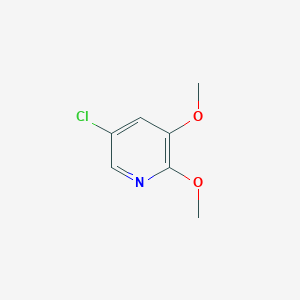

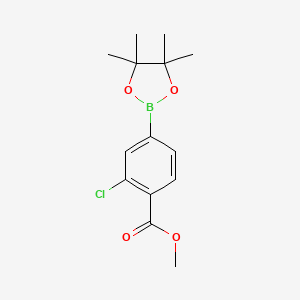
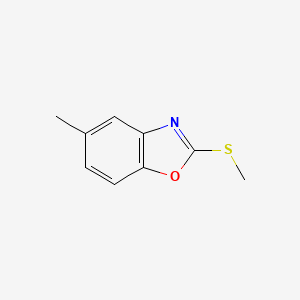
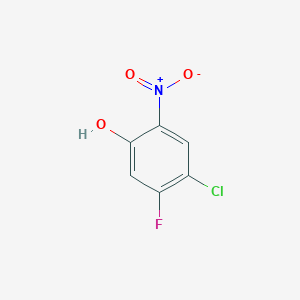
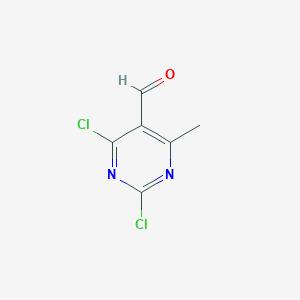
![5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1592495.png)
